1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H16N4O and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Azetidines
The azetidine ring in this compound is a four-membered cyclic amine. Azetidines are known to have a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
The 1,2,3-triazole ring in this compound is a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division. The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has demonstrated antiproliferative effects by arresting cells in the G2/M phase of the cell cycle, leading to apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This inhibition of tubulin polymerization disrupts the mitotic spindle formation, thereby preventing cell division and inducing apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes result in the formation of various metabolites, some of which may retain biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation within these tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in disrupting cellular processes.
Properties
IUPAC Name |
1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPARUBZLZHKNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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